Methyl (4-nitrophenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C₉H₇N₃O₂S₂ and a molecular weight of 253.30 g/mol. It is characterized by the presence of a nitrophenyl group, a cyanocarbonimidodithioate functional group, and exhibits properties that make it relevant in various fields of research and application. The compound is identified by its CAS number 152382-10-0 and is associated with several chemical databases, including PubChem and ChemicalBook .
Various synthesis methods can be employed to produce methyl (4-nitrophenyl) cyanocarbonimidodithioate. Common approaches include:
Methyl (4-nitrophenyl) cyanocarbonimidodithioate has potential applications in various fields:
Interaction studies involving methyl (4-nitrophenyl) cyanocarbonimidodithioate are crucial for understanding its reactivity and potential applications. Research may focus on:
Several compounds share structural similarities with methyl (4-nitrophenyl) cyanocarbonimidodithioate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl thiocyanate | Contains thiocyanate group | Used in organic synthesis and as a solvent |
| 4-Nitrophenol | Simple phenolic compound | Known for its use in dyes and as a precursor |
| Dithiocarbamate derivatives | Contains dithiocarbamate moiety | Exhibits herbicidal properties |
| Cyanothioacetamide | Contains both cyanide and thioamide groups | Known for its reactivity in organic synthesis |
Methyl (4-nitrophenyl) cyanocarbonimidodithioate stands out due to its combination of a nitrophenyl group with a cyanocarbonimidodithioate structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential applications in agriculture and pharmaceuticals further enhance its significance in research.